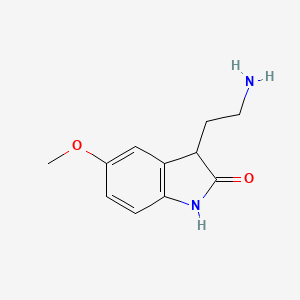
3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Metabolic Pathway Studies
Research involving similar compounds focuses on understanding their metabolic pathways and identifying urinary metabolites following consumption or exposure. For instance, studies have identified various metabolites of synthetic indole-derived compounds using gas chromatography-mass spectrometry, highlighting the importance of these compounds in toxicological and pharmacokinetic studies (Kavanagh et al., 2012).
Disease Biomarker Identification
Metabolomics, the comprehensive measurement of metabolites in a biological fluid, has been employed to identify biomarkers for diseases such as diabetes. This approach has confirmed known biomarkers and suggested novel metabolites that could be linked to disease states, indicating the potential of indole derivatives in disease diagnosis and management (Suhre et al., 2010).
Toxicological Assessments
Certain indole derivatives have been the subject of toxicological assessments, investigating their potential side effects and impact on health. While the request specifically excludes details on drug side effects, it's worth noting that research in this area contributes to a broader understanding of the safety and risk profile of chemical compounds (Guerra, 1967).
Neuropsychological Applications
Studies have explored the neuropsychological implications of indole derivatives, examining their effects on neurotransmitter metabolites in conditions such as Rett syndrome. This research sheds light on the potential therapeutic applications of indole derivatives in modulating neurotransmitter activity (Perry et al., 1988).
Microbiome Interactions
Indole derivatives are also of interest in studying the human microbiome's impact on health. Compounds like 3-indoxyl sulfate, produced from tryptophan by gut bacteria, have been investigated for their role in kidney function, lipid metabolism, and interaction with the gut microflora. Such studies highlight the interplay between microbiome-derived metabolites and human health, suggesting avenues for therapeutic intervention (Weber et al., 2015).
作用機序
Target of Action
The compound 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of indole derivatives, and they play a crucial role in the biological activities of these compounds .
Mode of Action
The interaction of this compound with its targets can result in various changes. For instance, indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely a result of the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound can be diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, indole derivatives have been found to possess antiviral activity, suggesting that they may affect viral replication pathways . Similarly, their anti-inflammatory and anticancer activities suggest that they may influence inflammation and cell proliferation pathways .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific biological activity. For instance, its antiviral activity suggests that it may inhibit viral replication at the molecular level . At the cellular level, its anticancer activity suggests that it may inhibit cell proliferation .
特性
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10/h2-3,6,8H,4-5,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXJSGVGMWGQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
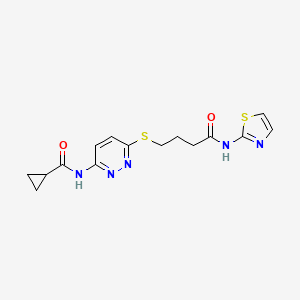
![4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline](/img/structure/B2689879.png)
![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)
![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)


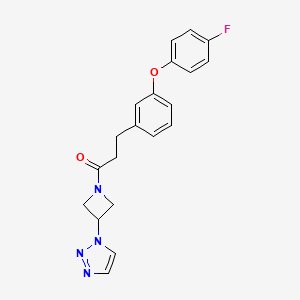
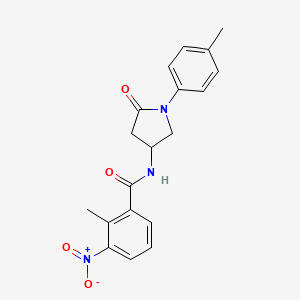

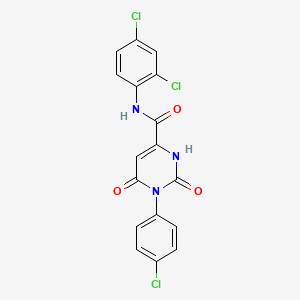
![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)
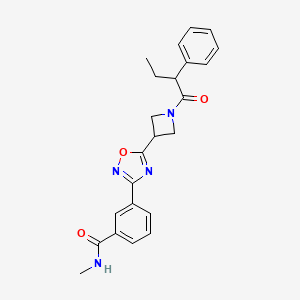
![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)
